2-[2-(Phenylthio)Phenyl]Acetic Acid
Overview
Description
2-[2-(Phenylthio)Phenyl]Acetic Acid is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted 2(5H)-Furanones : A method involving the reaction of dianions of (phenylthio) acetic acid with epoxides and other reactions has been developed for synthesizing a variety of substituted α-phenylthio-γ-butyrolactones, which are important in organic synthesis (Iwai, Kosugi, Uda, & Kawai, 1977).
Study of Acid Dissociation Constants : Research on the acid dissociation constants of substituted (phenylthio)acetic and (phenylseleno)acetic acids provides insights into the transmission of electronic effects through these compounds (Pettit, Royston, Sherrington, & Whewell, 1968).
Preparation of Labeled Compounds : Efficient procedures for converting labeled methanol and carbon dioxide into 2-(phenylthio)acetic acid and its derivatives have been developed, useful in the synthesis of labeled organic compounds (Martinez et al., 2013).
Synthesis of Functionalized Pyridines : A process using (phenylthio)acetic acid for synthesizing 2,4,6-trisubstituted pyridines has been reported, indicating the potential for creating diverse organic structures (Stark et al., 2013).
Metal-Organic Interactions : Studies on the crystal structures of metal complexes with (phenylthio)acetic acid have been conducted, revealing insights into the coordination chemistry of these compounds (Mak et al., 1984).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing eye protection/face protection, and washing skin thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that the compound forms a cocrystal with theophylline , which is a bronchodilator used to treat asthma and Chronic Obstructive Pulmonary Disease .
Mode of Action
In the case of the cocrystal with theophylline, the components are held together by a combination of weak intermolecular and intramolecular hydrogen bonds .
Biochemical Pathways
Theophylline, with which it forms a cocrystal, is known to regulate the balance between cyclic 3′,5′-amp formation from atp and its degradation toward amp by inhibiting camp phosphodiesterase .
Pharmacokinetics
The compound has a molecular weight of 24431, a density of 127g/cm3, and a boiling point of 3963ºC at 760mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The compound’s interaction with theophylline in the formation of a cocrystal suggests potential therapeutic applications .
Action Environment
The compound is recommended to be stored in a cool, dry place in a tightly closed container .
Properties
IUPAC Name |
2-(2-phenylsulfanylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIYLNQBNSEKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165106 | |
Record name | Acetic acid, (o-(phenylthio)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-17-9 | |
Record name | 2-(Phenylthio)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1527-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (o-(phenylthio)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (o-(phenylthio)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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